molecular formula C17H29NO2 B2576692 Tert-butyl 3-(1-adamantyl)-3-aminopropanoate CAS No. 2287271-22-9

Tert-butyl 3-(1-adamantyl)-3-aminopropanoate

Cat. No.: B2576692
CAS No.: 2287271-22-9
M. Wt: 279.424
InChI Key: LOEDWVFJHVUKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-adamantyl)-3-aminopropanoate is a compound that features a tert-butyl ester group, an adamantyl group, and an amino group The adamantyl group is a bulky, cage-like structure derived from adamantane, which is known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1-adamantyl)-3-aminopropanoate typically involves the reaction of 1-adamantylamine with tert-butyl acrylate under suitable conditions. The reaction may be catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of the amine to the acrylate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1-adamantyl)-3-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used in the presence of a base like triethylamine to form amides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Tert-butyl 3-(1-adamantyl)-3-aminopropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new catalysts and ligands.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: Its potential as a drug precursor or active pharmaceutical ingredient is being explored, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and rigidity.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-adamantyl)-3-aminopropanoate depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors. The adamantyl group can enhance the binding affinity and specificity of the compound, while the amino group can participate in hydrogen bonding and electrostatic interactions. The ester group may undergo hydrolysis to release the active amine, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(1-adamantyl)-3-aminopropanoate: Features a tert-butyl ester, adamantyl group, and amino group.

    1-Adamantylamine: Lacks the ester group but retains the adamantyl and amino groups.

    Tert-butyl 3-(1-adamantyl)-3-hydroxypropanoate: Contains a hydroxyl group instead of an amino group.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the adamantyl group provides steric bulk and stability, while the amino and ester groups offer versatility in chemical modifications and interactions.

Properties

IUPAC Name

tert-butyl 3-(1-adamantyl)-3-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2/c1-16(2,3)20-15(19)7-14(18)17-8-11-4-12(9-17)6-13(5-11)10-17/h11-14H,4-10,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOEDWVFJHVUKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C12CC3CC(C1)CC(C3)C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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